![molecular formula C14H12O4S B6406476 2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid, 95% CAS No. 1262006-85-8](/img/structure/B6406476.png)
2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid, 95%
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Overview
Description
5-(Methoxycarbonyl)thiophene-3-boronic acid is a chemical compound with the molecular formula C6H8BO4S . It has a molecular weight of 187 . The compound is stored at temperatures between 28°C .
Molecular Structure Analysis
The InChI code for 5-(Methoxycarbonyl)thiophene-3-boronic acid is 1S/C6H8BO4S/c1-11-6(8)5-2-4(3-12-5)7(9)10/h2-3,9-10,12H,1H3 .Physical And Chemical Properties Analysis
5-(Methoxycarbonyl)thiophene-3-boronic acid is a solid substance . It is stored in a dark place under an inert atmosphere .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could be used in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Drug Design and Delivery
Boronic acids and their esters, such as this compound, are highly considered for the design of new drugs and drug delivery devices. They are particularly suitable as boron-carriers for neutron capture therapy .
Hydrolysis Studies
These compounds are only marginally stable in water. Therefore, they can be used in studies related to the hydrolysis of phenylboronic pinacol esters at physiological pH .
Total Synthesis
The protodeboronation of this compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Industrial Chemistry
Thiophene derivatives, such as this compound, are utilized in industrial chemistry as corrosion inhibitors .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .
Mechanism of Action
Mode of Action
It is known that the compound contains a thiophene ring, which is often involved in pi stacking interactions with aromatic amino acids in protein targets .
Pharmacokinetics
The presence of a carboxylic acid group could potentially affect its absorption and distribution, as these groups can form hydrogen bonds with biological molecules .
properties
IUPAC Name |
2-(5-methoxycarbonylthiophen-3-yl)-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-8-4-3-5-10(12(8)13(15)16)9-6-11(19-7-9)14(17)18-2/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCOTGYJYDEZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CSC(=C2)C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690978 |
Source
|
Record name | 2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262006-85-8 |
Source
|
Record name | 2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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